molecular formula C13H20ClNO B1397479 3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1219971-92-2

3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride

Cat. No.: B1397479
CAS No.: 1219971-92-2
M. Wt: 241.76 g/mol
InChI Key: XVIDCAZYQNXFMY-UHFFFAOYSA-N
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Description

3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol.

Scientific Research Applications

3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Safety and Hazards

The safety information available indicates that “3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride” is an irritant . More detailed safety and hazard information should be obtained from the Material Safety Data Sheet (MSDS) provided by the supplier .

Preparation Methods

The synthesis of 3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride involves several steps. One common method includes the reaction of 4-methylbenzyl chloride with pyrrolidine in the presence of a base to form the intermediate 3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the benzyl group can be substituted with other functional groups using appropriate reagents and conditions.

Mechanism of Action

The mechanism of action of 3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine: The non-hydrochloride form of the compound.

    4-Methylbenzyl chloride: A precursor used in the synthesis of the compound.

    Pyrrolidine: The core structure of the compound.

These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-[(4-methylphenyl)methoxymethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11-2-4-12(5-3-11)9-15-10-13-6-7-14-8-13;/h2-5,13-14H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIDCAZYQNXFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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